molecular formula C10H8O5 B12900886 5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- CAS No. 88258-42-8

5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy-

Cat. No.: B12900886
CAS No.: 88258-42-8
M. Wt: 208.17 g/mol
InChI Key: KDVZWLHVLNXYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid typically involves several steps. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form an intermediate compound. This intermediate is then cyclized in the presence of acetic anhydride to produce 6-methoxybenzofuran. Finally, demethylation with sodium 1-dodecanethiolate yields the desired product . This process is safe, cost-effective, environmentally benign, and scalable, making it suitable for industrial production .

Chemical Reactions Analysis

6-hydroxy-4-methoxybenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-hydroxy-4-methoxybenzofuran-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.

    Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at other positions play a crucial role in its selectivity and potency. It can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

6-hydroxy-4-methoxybenzofuran-5-carboxylic acid can be compared with other benzofuran derivatives such as:

Properties

CAS No.

88258-42-8

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H8O5/c1-14-9-5-2-3-15-7(5)4-6(11)8(9)10(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

KDVZWLHVLNXYSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1C=CO2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.